1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride
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Overview
Description
1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride is a chemical compound that features a pyrazole ring substituted with a fluoroethyl group, a nitro group, and a carbonyl chloride group
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride typically involves multiple stepsThe final step involves the conversion of the carboxylic acid derivative to the carbonyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The fluoroethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include thionyl chloride, hydrogen gas, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a candidate for the development of new drugs, especially those targeting specific enzymes or receptors.
Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its reactive functional groups.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways . The fluoroethyl and nitro groups can enhance binding affinity and specificity to the target molecules .
Comparison with Similar Compounds
Similar compounds to 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride include other pyrazole derivatives with different substituents. For example:
1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
1-(2-Fluoroethyl)-4-amino-1H-pyrazole-3-carbonyl chloride: Similar structure but with an amino group instead of a nitro group.
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-nitropyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN3O3/c7-6(12)5-4(11(13)14)3-10(9-5)2-1-8/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNHDHFLBFRGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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